molecular formula C11H17N5O2 B15212734 2-(4-Aminopiperazin-1-yl)ethyl pyrimidine-5-carboxylate

2-(4-Aminopiperazin-1-yl)ethyl pyrimidine-5-carboxylate

Cat. No.: B15212734
M. Wt: 251.29 g/mol
InChI Key: XOEANXXTIZSQPK-UHFFFAOYSA-N
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Description

2-(4-Aminopiperazin-1-yl)ethyl pyrimidine-5-carboxylate is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has shown potential in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminopiperazin-1-yl)ethyl pyrimidine-5-carboxylate typically involves the reaction of piperazine derivatives with pyrimidine carboxylates. One common method involves the use of piperazine and pyrimidine-5-carboxylate under basic conditions to form the desired compound. The reaction is usually carried out in a solvent such as chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminopiperazin-1-yl)ethyl pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions can be conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted pyrimidine derivatives.

Scientific Research Applications

2-(4-Aminopiperazin-1-yl)ethyl pyrimidine-5-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Aminopiperazin-1-yl)ethyl pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound can also interact with cellular receptors and signaling pathways, modulating various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Aminopiperazin-1-yl)ethyl pyrimidine-5-carboxylate is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its amino group allows for various chemical modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C11H17N5O2

Molecular Weight

251.29 g/mol

IUPAC Name

2-(4-aminopiperazin-1-yl)ethyl pyrimidine-5-carboxylate

InChI

InChI=1S/C11H17N5O2/c12-16-3-1-15(2-4-16)5-6-18-11(17)10-7-13-9-14-8-10/h7-9H,1-6,12H2

InChI Key

XOEANXXTIZSQPK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCOC(=O)C2=CN=CN=C2)N

Origin of Product

United States

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